2-isobutyl-1,4-diMethoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethoxy-2-(2-methylpropyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)7-10-8-11(13-3)5-6-12(10)14-4/h5-6,8-9H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRGZCMAJSEXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601735 | |
| Record name | 1,4-Dimethoxy-2-(2-methylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89556-61-6 | |
| Record name | 1,4-Dimethoxy-2-(2-methylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Chemoecological Relevance
Isolation and Identification from Natural Sources
The identification of specific isomers of alkylated dimethoxybenzenes from natural sources is an ongoing area of research, with various derivatives being reported in a range of plant species.
While direct isolation of 2-isobutyl-1,4-dimethoxybenzene from plants is not extensively documented in readily available literature, the presence of structurally similar compounds in plant tissues is established. For instance, the related compound 2-tert-butyl-1,4-dimethoxybenzene (B1581072) has been identified in the essential oil of Valeriana officinalis (Valerian). nih.gov Furthermore, various other dimethoxybenzene derivatives are known constituents of tea (Camellia sinensis), where they contribute to the complex aroma profile. For example, 1,2-dimethoxybenzene (B1683551) and 4-ethyl-1,2-dimethoxybenzene (B1582970) have been identified as contributors to the aged aroma of certain teas. mdpi.com The presence of these related molecules suggests that the metabolic pathways capable of producing such structures exist within the plant kingdom.
The following table summarizes the natural occurrence of some dimethoxybenzene derivatives.
| Compound Name | Natural Source |
| 2-tert-butyl-1,4-dimethoxybenzene | Valeriana officinalis nih.gov |
| 1,2-dimethoxybenzene | Camellia sinensis (Tea) mdpi.com |
| 4-ethyl-1,2-dimethoxybenzene | Camellia sinensis (Tea) mdpi.com |
| 1,4-dimethoxybenzene (B90301) | Willow (Salix), Tea (Camellia sinensis), Hyacinth, Zucchini (Cucurbita pepo) |
This table is interactive. Click on the headers to sort.
Volatile organic compounds are crucial mediators of communication between organisms. frontiersin.org Dimethoxybenzene derivatives, in particular, have been identified as effective semiochemicals—chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. The parent compound, 1,4-dimethoxybenzene, is a known attractant for a variety of insect species. pherobase.com This attraction is a key factor in pollination for some plants. Research has shown that 1,4-dimethoxybenzene elicits a strong response in the antennae of bees, guiding them to flowers.
The function of these compounds as attractants is not limited to pollinators. The yellow dung fly (Scatophaga stercoraria) and various beetle species are also attracted to 1,4-dimethoxybenzene. pherobase.com This suggests a broader role for dimethoxybenzene derivatives in insect behavior, potentially influencing herbivory and decomposition cycles.
The following table details the role of 1,4-dimethoxybenzene as a semiochemical for various insect species.
| Insect Species | Family | Order | Role of 1,4-dimethoxybenzene |
| Physocephala sp. | Conopidae | Diptera | Attractant pherobase.com |
| Scatophaga stercoraria | Scatophagidae | Diptera | Attractant pherobase.com |
| Oxythyrea funesta | Cetoniidae | Coleoptera | Attractant pherobase.com |
| Trichodes alvearius | Cleridae | Coleoptera | Attractant pherobase.com |
| Astylus variegatus | Melyridae | Coleoptera | Attractant pherobase.com |
| Macropis fulvipes | Melittidae | Hymenoptera | Attractant pherobase.com |
This table is interactive. Click on the headers to sort.
Biosynthetic Pathways and Precursor Analysis
The biosynthesis of alkylated dimethoxybenzenes in plants is not fully elucidated, but it is thought to proceed through pathways that combine elements of phenolic and lipid metabolism. The core structure, 1,4-dimethoxybenzene, is produced via the methylation of hydroquinone (B1673460).
The biosynthesis of more complex structures, such as this compound, likely involves the alkylation of a phenolic precursor. A plausible pathway can be inferred from the known biosynthesis of other phenolic lipids, such as alkylresorcinols. nih.govnih.gov In these pathways, a type III polyketide synthase (PKS) enzyme catalyzes the condensation of a fatty acyl-CoA starter unit with malonyl-CoA extender units to form an alkylresorcinol. nih.gov A similar mechanism could produce an alkylated hydroquinone, which would then undergo methylation to yield the final dimethoxybenzene derivative.
The isobutyl group of this compound likely originates from the amino acid valine, which can be converted to isobutyryl-CoA, a potential starter unit for the PKS-mediated reaction. The subsequent steps would involve the cyclization and aromatization of the polyketide chain, followed by two successive O-methylation steps, likely catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases.
Ecological and Inter-species Interactions Mediated by Dimethoxybenzene Derivatives
The release of volatile organic compounds like dimethoxybenzene derivatives into the environment plays a critical role in mediating a wide array of ecological interactions. frontiersin.orgresearchgate.net These interactions can be multitrophic, involving plants, herbivores, predators of herbivores, and microorganisms.
As discussed, one of the primary roles of these compounds is in attracting pollinators, which is a vital ecosystem service for the sexual reproduction of many plants. researchgate.net Beyond pollination, these volatile signals can also serve as a defense mechanism. Plants can release specific VOC blends upon damage by herbivores. These signals can act as a "call for help," attracting predators and parasitoids of the attacking herbivores, thereby reducing pest pressure. frontiersin.org
Furthermore, plant VOCs can influence the composition and activity of the microbial communities on and around the plant, known as the phyllosphere and rhizosphere. frontiersin.org These microbial communities can, in turn, affect plant health and defense. The chemical environment created by the plant's volatile emissions can either promote the growth of beneficial microbes or inhibit pathogenic ones. The specific effects of this compound in these complex interaction networks remain an area for future research, but the known functions of related compounds suggest it is an active participant in the chemical ecology of its producing organism.
Advanced Synthetic Methodologies and Chemical Transformations
Electrophilic Aromatic Substitution Strategies
The introduction of an isobutyl group onto a 1,4-dimethoxybenzene (B90301) ring via electrophilic aromatic substitution is primarily approached through the Friedel-Crafts alkylation. This classic reaction, however, presents significant challenges and considerations regarding mechanism, regioselectivity, and reaction conditions.
Friedel-Crafts Alkylation Mechanisms and Regioselectivity
The Friedel-Crafts alkylation is a quintessential example of an electrophilic aromatic substitution (EAS) reaction. ccsf.edu The fundamental mechanism involves three primary steps:
Generation of an electrophile: A carbocation is typically formed from an alkyl halide and a Lewis acid catalyst or from an alcohol or alkene in the presence of a strong protic acid. ccsf.edumnstate.eduumkc.edu
Nucleophilic attack: The electron-rich aromatic ring of 1,4-dimethoxybenzene attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. umkc.edu
Deprotonation: A weak base removes a proton from the site of substitution, restoring the aromaticity of the ring and yielding the alkylated product. umkc.edu
The regioselectivity of the reaction on 1,4-dimethoxybenzene is dictated by the two methoxy (B1213986) (-OCH₃) groups. These groups are strong activators and ortho-, para-directors, meaning they increase the nucleophilicity of the benzene (B151609) ring and direct incoming electrophiles to the positions ortho and para to themselves. edubirdie.com In 1,4-dimethoxybenzene, the positions are equivalent, and all are ortho to one methoxy group and meta to the other. Since the para positions relative to each methoxy group are already substituted, electrophilic attack occurs exclusively at the ortho positions (2, 3, 5, and 6). edubirdie.com
A significant complication in the synthesis of 2-isobutyl-1,4-dimethoxybenzene via this method is the propensity of primary carbocations to rearrange. When attempting to use an isobutyl precursor, such as isobutyl alcohol or isobutyl chloride, the initially formed primary isobutyl carbocation readily undergoes a 1,2-hydride shift to form the much more stable tertiary-butyl (t-butyl) carbocation. chemicalforums.comchegg.com Consequently, the major product of the reaction is not the desired isobutyl-substituted compound but rather the t-butyl isomer, 2-tert-butyl-1,4-dimethoxybenzene (B1581072). chegg.com
Influence of Reaction Conditions on Product Distribution
The distribution of products in Friedel-Crafts alkylation is highly sensitive to reaction conditions, including the catalyst, solvent, temperature, and reaction time. One of the main challenges is polyalkylation. The introduction of an alkyl group, which is electron-donating, further activates the aromatic ring, making the mono-alkylated product more reactive than the starting material. ccsf.eduedubirdie.com This often leads to the formation of di- or even tri-alkylated products.
In the case of alkylating 1,4-dimethoxybenzene, di-substitution is common, often yielding 2,5-dialkyl-1,4-dimethoxybenzene. mnstate.edumercer.edu Further substitution is generally prevented by steric hindrance from the bulky alkyl groups already present on the ring. youtube.com
While reaction conditions can be optimized to favor mono-alkylation (e.g., using a large excess of the aromatic substrate), the issue of carbocation rearrangement remains the dominant factor preventing the formation of this compound. Lowering the reaction temperature can sometimes suppress rearrangements, but the energy barrier for the 1,2-hydride shift from a primary to a tertiary carbocation is very low, making the formation of the t-butyl product highly favorable under most Friedel-Crafts conditions. mercer.edu
| Parameter | Condition | Effect on Product Distribution | Reference |
|---|---|---|---|
| Catalyst | Strong Lewis acids (e.g., AlCl₃, H₂SO₄) | Promotes carbocation formation; can lead to rearrangements and polyalkylation. | mercer.edu |
| Temperature | Low Temperature (e.g., 0 °C) | May slightly reduce the rate of rearrangement and polyalkylation, but rearrangement of isobutyl to t-butyl cation is still highly probable. | mercer.edu |
| Reactant Ratio | Excess 1,4-dimethoxybenzene | Favors mono-alkylation over polyalkylation by increasing the probability of the electrophile reacting with the starting material. | - |
| Alkylating Agent | Isobutyl precursor (e.g., isobutyl alcohol) | Leads predominantly to the rearranged product (2-tert-butyl-1,4-dimethoxybenzene) due to 1,2-hydride shift. | chegg.com |
Alkylating Agent Selection and Generation of Electrophiles
The electrophile in a Friedel-Crafts reaction is a carbocation or a species with significant carbocationic character. ccsf.edu There are several common methods for its generation.
From Alkyl Halides: An alkyl halide reacts with a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The Lewis acid coordinates to the halogen, weakening the carbon-halogen bond and facilitating the formation of a carbocation. mnstate.edumercer.edu
From Alcohols: An alcohol is treated with a strong protic acid, like sulfuric acid (H₂SO₄) or phosphoric acid. The acid protonates the hydroxyl group, turning it into a good leaving group (H₂O). Departure of water generates the carbocation. ccsf.edumercer.edu
From Alkenes: An alkene is treated with a strong acid. Protonation of the double bond by the acid results in the formation of a carbocation at the more substituted carbon, following Markovnikov's rule. mnstate.edu For instance, isobutene can be used to generate the t-butyl cation. chemicalforums.com
To synthesize this compound, one would theoretically choose an isobutyl precursor. However, as detailed in section 3.1.1, all these methods would generate an isobutyl carbocation that is highly prone to rearrangement. Therefore, direct Friedel-Crafts alkylation is not a viable method for the synthesis of the target compound. To avoid this rearrangement, Friedel-Crafts acylation followed by reduction is often employed, or alternative synthetic strategies must be considered.
Alkylation and Arylation Reactions
To circumvent the inherent limitations of carbocation rearrangements in Friedel-Crafts alkylation, alternative methods like directed ortho-metalation and transition metal-catalyzed cross-coupling reactions provide more controlled and regioselective pathways for introducing an isobutyl group at the desired position.
Directed Ortho-Metalation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective substitution at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The methoxy group (-OCH₃) is an effective DMG. The general mechanism proceeds as follows:
A strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), is added to the substrate. baranlab.org The lithium atom coordinates to the Lewis basic heteroatom (oxygen) of the DMG. wikipedia.org
This coordination positions the alkyl base in close proximity to the ortho-proton, facilitating its abstraction and leading to the formation of a thermodynamically stable ortho-lithiated species. wikipedia.orgbaranlab.org
This aryllithium intermediate then acts as a potent nucleophile, reacting with an added electrophile to achieve substitution exclusively at the ortho position. organic-chemistry.org
For the synthesis of this compound, the DoM strategy would involve:
Treatment of 1,4-dimethoxybenzene with a strong lithium base (e.g., n-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to generate 2-lithio-1,4-dimethoxybenzene. uwindsor.caharvard.edu
Quenching the reaction with an isobutyl electrophile, such as isobutyl bromide or isobutyl iodide.
This method offers excellent regiocontrol, directly installing the isobutyl group at the 2-position without the risk of rearrangement, as no free carbocation is formed.
| Step | Reagents & Conditions | Purpose | Reference |
|---|---|---|---|
| 1. Metalation | 1,4-Dimethoxybenzene, n-BuLi or s-BuLi, THF, low temperature (e.g., -78 °C to 0 °C) | Regioselective deprotonation at the ortho-position to form 2-lithio-1,4-dimethoxybenzene. | wikipedia.orgbaranlab.org |
| 2. Alkylation | Isobutyl halide (e.g., isobutyl bromide) | Reaction with the aryllithium intermediate to form the C-C bond, yielding this compound. | organic-chemistry.org |
Cross-Coupling Reactions for Isobutyl Group Introduction
Transition metal-catalyzed cross-coupling reactions provide another robust route for forming carbon-carbon bonds with high precision. The general approach involves the reaction of an organometallic reagent with an organic halide in the presence of a metal catalyst, typically based on palladium or nickel. wikipedia.orglibretexts.org To synthesize this compound, this would require a 2-halo-1,4-dimethoxybenzene substrate.
Kumada Coupling: This reaction couples a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org The synthesis would involve the reaction of 2-bromo-1,4-dimethoxybenzene with isobutylmagnesium bromide, catalyzed by a catalyst such as NiCl₂(dppp). The primary advantage is the use of readily prepared Grignard reagents. organic-chemistry.org
Suzuki Coupling: The Suzuki reaction is a versatile method that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.org The synthesis of the target molecule would involve:
Preparation of 2-bromo-1,4-dimethoxybenzene.
Coupling with an isobutylboronic acid or a corresponding ester (e.g., isobutylpinacolboronate) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄).
Suzuki couplings are known for their tolerance of a wide variety of functional groups and the generally low toxicity of the boron-containing reagents. libretexts.orgyoutube.com The choice between these methods may depend on factors like substrate availability, functional group tolerance, and catalyst cost. Steric hindrance can sometimes influence the yield, particularly with ortho-substituted substrates. nih.gov
Methoxylation and Demethoxylation Reactions on Aromatic Systems
The strategic introduction and removal of methoxy groups on an aromatic scaffold are fundamental operations in organic synthesis, allowing for the modulation of electronic properties and providing handles for further functionalization. In the context of this compound, these transformations are key to both its synthesis from hydroquinone (B1673460) precursors and its conversion to other valuable derivatives.
The synthesis of this compound typically originates from the corresponding hydroquinone, 2-isobutylhydroquinone. The final step in this sequence is the complete methylation of the hydroxyl groups. A common and efficient method for this transformation is the Williamson ether synthesis, which employs a methylating agent in the presence of a base.
A standard laboratory procedure involves treating the hydroquinone derivative with a methylating agent such as dimethyl sulfate (B86663) or iodomethane. The reaction is carried out in the presence of a base, like sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the phenolic hydroxyl groups to form more nucleophilic phenoxide ions. These ions then readily attack the methylating agent in a nucleophilic substitution reaction to yield the dimethoxybenzene product.
For instance, the general synthesis of 1,4-dimethoxybenzene from hydroquinone involves treating it with dimethyl sulfate and an alkali. A similar protocol is applied to substituted hydroquinones. The reaction proceeds in two successive methylation steps, first forming the mono-methyl ether intermediate (a methoxyphenol) and then the final dimethoxy product.
A plausible synthetic route to the target compound would first involve the introduction of the isobutyl group onto the hydroquinone ring via a Friedel-Crafts alkylation, followed by methylation.
Table 1: Reagents for Methylation of Hydroquinones
| Methylating Agent | Base | Typical Solvent |
|---|---|---|
| Dimethyl sulfate ((CH₃)₂SO₄) | Sodium hydroxide (NaOH) | Water, Alcohol |
| Iodomethane (CH₃I) | Potassium hydroxide (KOH) | Dimethyl sulfoxide (B87167) (DMSO) |
The cleavage of the ether bonds in this compound, a demethoxylation reaction, is a critical transformation that can regenerate the hydroquinone or provide access to monomethoxy intermediates. This process is typically achieved under strong acidic conditions, most commonly with hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI).
The mechanism of this cleavage depends on the structure of the ether. For aryl methyl ethers, the reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the methyl group. This is an Sₙ2-type mechanism, resulting in the formation of a phenol (B47542) and a methyl halide. Given that the carbons of the methoxy groups are primary and unhindered, this Sₙ2 pathway is expected.
Selective cleavage of one methoxy group over the other in this compound presents a synthetic challenge. The electronic and steric environment of the two methoxy groups is slightly different due to the presence of the ortho-isobutyl group. The isobutyl group may exert some steric hindrance on the adjacent methoxy group, potentially influencing the site of attack by the nucleophile if reaction conditions are carefully controlled. However, achieving high selectivity can be difficult, and mixtures of the two possible monodemethylated products along with the fully demethylated hydroquinone are often obtained.
The formation of the ether linkages, as discussed in the previous section, is the reverse of this process and is fundamental to the synthesis of the title compound from its hydroquinone precursor.
Oxidative Transformations and Redox Chemistry
The electron-rich 1,4-dimethoxybenzene system is susceptible to oxidation, leading to the formation of quinone species and radical cations. These transformations are central to the redox chemistry of this class of compounds.
Oxidation of this compound provides a direct route to 2-isobutyl-1,4-benzoquinone. This transformation involves the removal of two methyl groups and two electrons. Oxidative demethylation can be accomplished using strong oxidizing agents. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) in acetonitrile (B52724) is a classic reagent for converting hydroquinone dimethyl ethers into their corresponding quinones. The reaction proceeds through a radical cation intermediate.
The resulting 2-isobutyl-1,4-benzoquinone is an α,β-unsaturated ketone and a versatile synthetic intermediate, capable of undergoing Michael additions and Diels-Alder reactions. The presence of the electron-donating isobutyl group modifies the redox potential of the quinone compared to the parent 1,4-benzoquinone. While the formation of the simple quinone is well-established, the generation of diquinone species from this specific monomer is less common and would require more forcing conditions or specific precursors designed to link two quinone units.
Table 2: Common Oxidants for Demethylation-Oxidation
| Oxidizing Agent | Typical Conditions |
|---|---|
| Ceric ammonium nitrate (CAN) | Acetonitrile/Water, room temp. |
| Silver(II) oxide (AgO) / Nitric Acid | THF/Water |
The one-electron oxidation of 1,4-dimethoxybenzene derivatives leads to the formation of persistent radical cations. The stability and electrochemical properties of these species are significantly influenced by the nature and position of substituents on the aromatic ring.
Theoretical studies based on density functional theory (DFT) have shown that the oxidation potential for the one-electron reaction of 1,4-dimethoxybenzene can be tuned by substitution. nih.gov Electron-donating groups, such as the isobutyl group, decrease the oxidation potential, making the compound easier to oxidize compared to the unsubstituted parent molecule. nih.gov This is because alkyl groups stabilize the positive charge that develops on the aromatic ring in the radical cation state.
The oxidation of this compound would therefore generate the corresponding radical cation at a lower potential than 1,4-dimethoxybenzene itself. This radical cation is a key intermediate in the oxidative demethylation to the quinone and can also participate in various electrochemical and chemical reactions.
Derivatization Strategies for Functional Group Interconversion
Beyond the core reactions of methoxylation, demethoxylation, and oxidation, the aromatic ring and alkyl side chain of this compound can be modified through various derivatization strategies to achieve functional group interconversions.
The electron-rich nature of the dimethoxybenzene ring makes it highly activated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce new functional groups onto the ring. The directing effects of the existing substituents (two methoxy groups and one isobutyl group) will govern the position of the incoming electrophile. The methoxy groups are strong ortho, para-directors, while the isobutyl group is a weaker ortho, para-director. The positions open for substitution are C3, C5, and C6. Steric hindrance from the isobutyl group at C2 and the methoxy group at C1 would likely direct incoming electrophiles to the C5 position, and to a lesser extent, the C6 position.
Examples of Potential Derivatization Reactions:
Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) (e.g., acetyl chloride) in the presence of a Lewis acid catalyst would introduce a ketone functionality, yielding an acetophenone (B1666503) derivative. researchgate.net
Nitration: Careful nitration using reagents like nitric acid in acetic anhydride could install a nitro group, which can be further reduced to an amine, providing a route to a wide range of other derivatives.
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent would lead to brominated derivatives.
These functional group interconversions expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.
Mechanistic Organic Chemistry of 2 Isobutyl 1,4 Dimethoxybenzene and Analogues
Reaction Pathway Elucidation for Electrophilic Aromatic Alkylation
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings like 1,4-dimethoxybenzene (B90301). miracosta.edu The mechanism involves the generation of a strong electrophile that is attacked by the electron-rich π-system of the aromatic ring, leading to a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. umkc.eduwikipedia.orglkouniv.ac.in The process concludes with the deprotonation of this intermediate to restore aromaticity. lkouniv.ac.inyoutube.com The methoxy (B1213986) groups on 1,4-dimethoxybenzene are powerful activating, ortho-para directing groups, which significantly enhance the ring's nucleophilicity and influence the regiochemical outcome of the substitution. umkc.eduedubirdie.com
Carbocation Rearrangements and Their Impact on Product Regiochemistry
A significant challenge in Friedel-Crafts alkylations is the propensity of the carbocation electrophile to rearrange to a more stable form. miracosta.edu For instance, the generation of a primary carbocation, such as an isobutyl cation from isobutyl alcohol or an isobutyl halide, is highly unfavorable. This primary carbocation will rapidly undergo a 1,2-hydride shift to form the more stable tertiary butyl (t-butyl) carbocation.
This rearrangement has a profound impact on the final product structure. An attempt to synthesize 2-isobutyl-1,4-dimethoxybenzene via a traditional Friedel-Crafts alkylation using an isobutyl precursor would likely not yield the desired product. Instead, the rearranged, more stable t-butyl cation would act as the predominant electrophile, leading to the formation of 2-tert-butyl-1,4-dimethoxybenzene (B1581072). miracosta.eduyoutube.com In contrast, alkylating agents that can form stable carbocations without rearrangement, such as t-butyl alcohol, work effectively. miracosta.edu The t-butyl cation is a stable tertiary carbocation and does not rearrange further. miracosta.eduyoutube.com
The regiochemistry is directed by the two activating methoxy groups. umkc.edu Since they are para to each other, substitution occurs at the positions ortho to the methoxy groups. Once the first alkyl group is added, the ring becomes even more activated, often leading to a second alkylation. youtube.comccsf.edu The third substitution is generally unfavorable due to significant steric hindrance from the bulky alkyl groups already present on the ring. youtube.com
| Precursor Electrophile | Initial Carbocation | Rearrangement? | Final Carbocation | Major Alkylation Product with 1,4-Dimethoxybenzene |
| Isobutyl Alcohol/Halide | Isobutyl (1°) | Yes (1,2-Hydride Shift) | tert-Butyl (3°) | 2-tert-Butyl-1,4-dimethoxybenzene |
| tert-Butyl Alcohol/Halide | tert-Butyl (3°) | No | tert-Butyl (3°) | 2-tert-Butyl-1,4-dimethoxybenzene |
Role of Lewis and Brønsted Acid Catalysis
Both Lewis and Brønsted acids are pivotal in generating the carbocation electrophile required for Friedel-Crafts alkylation. youtube.comwikipedia.org
Brønsted Acid Catalysis: Strong Brønsted acids, such as sulfuric acid (H₂SO₄), are commonly used when the alkylating agent is an alcohol. youtube.commercer.edu The mechanism begins with the protonation of the alcohol's hydroxyl group by the acid. youtube.comyoutube.com This converts the poor -OH leaving group into an excellent leaving group, water (H₂O). youtube.com Subsequent departure of the water molecule generates the corresponding carbocation, which can then be attacked by the aromatic ring. youtube.comyoutube.com
Lewis Acid Catalysis: Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), are typically employed when the alkylating agent is an alkyl halide. umkc.eduyoutube.commasterorganicchemistry.com The Lewis acid coordinates with the halogen atom of the alkyl halide, polarizing the carbon-halogen bond and facilitating its cleavage. wikipedia.orgyoutube.com This generates the carbocation electrophile and a complex anion (e.g., [AlCl₄]⁻). youtube.com In some cases, a synergistic effect can be achieved by using a combination of Brønsted and Lewis acids, where the Lewis acid enhances the strength of the Brønsted acid. nih.gov
Electron Transfer Mechanisms in Oxidation Processes
Hydroquinone (B1673460) ethers like this compound can undergo oxidation through electron transfer mechanisms. The process typically involves the removal of one electron from the electron-rich aromatic system to form a cation radical. researchgate.netnih.gov The ease of this oxidation is quantified by the compound's oxidation potential.
Theoretical studies based on density functional theory (DFT) have shown that the oxidation potential of 1,4-dimethoxybenzene can be tuned by adding substituents to the aromatic ring. nih.gov Electron-donating groups, such as the isobutyl group, decrease the oxidation potential, making the compound easier to oxidize compared to the unsubstituted parent molecule. Conversely, electron-withdrawing groups increase the oxidation potential. nih.gov For example, laccase enzymes can oxidize methoxyhydroquinones in a one-electron step to produce semiquinones, which can then undergo autoxidation, transferring an electron to molecular oxygen to form superoxide (B77818) anion radicals. nih.gov This highlights a biologically relevant electron transfer process.
| Substituent on 1,4-Dimethoxybenzene Ring | Effect on Electron Density | Predicted Impact on Oxidation Potential | Reference |
| Electron-Donating Group (e.g., -CH₃, -C(CH₃)₃) | Increases | Decreases (Easier to Oxidize) | nih.gov |
| Hydrogen (unsubstituted) | Baseline | 4.13 V (vs Li/Li⁺) | nih.gov |
| Electron-Withdrawing Group (e.g., -F, -CN) | Decreases | Increases (Harder to Oxidize) | nih.gov |
Ligand Exchange Reactions and Coordination Chemistry
The oxygen atoms of the two methoxy groups in this compound possess lone pairs of electrons, allowing the molecule to function as a Lewis base and a potential ligand in coordination complexes with metal ions. libretexts.org Ligand exchange, or substitution, is a fundamental reaction of transition metal complexes where one ligand is replaced by another. libretexts.orglibretexts.org
These reactions can proceed through several mechanisms:
Dissociative (D) Mechanism: A ligand first dissociates from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. libretexts.org
Associative (A) Mechanism: The incoming ligand first binds to the metal center, forming an intermediate with a higher coordination number, from which a different ligand then departs. libretexts.org
While specific studies on the coordination chemistry of this compound are not prevalent, it could foreseeably participate in ligand exchange reactions. For example, it could replace a labile ligand, such as water, in an aqueous metal complex. The kinetics of such a reaction would depend on the metal ion, the other ligands in the coordination sphere, and the reaction conditions. nih.gov
Reaction Kinetics and Thermodynamic Considerations
In electrophilic aromatic alkylation , the rate-determining step is the initial attack of the aromatic ring on the electrophile to form the non-aromatic arenium ion. lkouniv.ac.inyoutube.com This step has a high activation energy because it involves the loss of aromatic stabilization. lkouniv.ac.in The presence of two activating methoxy groups increases the nucleophilicity of the benzene (B151609) ring, thereby increasing the reaction rate compared to unsubstituted benzene. wikipedia.org The subsequent deprotonation step is fast as it restores the highly stable aromatic system. lkouniv.ac.inyoutube.com Friedel-Crafts reactions are generally exothermic. umkc.edu
In oxidation processes , the key thermodynamic parameter is the redox potential, which determines the feasibility of electron transfer. As noted, the oxidation potential of 1,4-dimethoxybenzene analogues is highly dependent on the electronic nature of the ring substituents. nih.gov
For ligand exchange reactions , the rates can span many orders of magnitude. libretexts.org Complexes are classified as either labile (fast exchange, half-life ≤ 1 minute) or inert (slow exchange). libretexts.org Thermodynamic stability does not necessarily correlate with kinetic inertness; a complex can be thermodynamically very stable but kinetically labile. libretexts.org The rate and mechanism are often deduced by studying the reaction's dependence on reactant concentrations. libretexts.org For cobalt(III) complexes, for example, ligand exchange rates have been shown to be heavily influenced by the entropy of activation. nih.gov
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 2-isobutyl-1,4-dimethoxybenzene.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. mdpi.com DFT calculations can be employed to predict the geometric and electronic properties of this compound. nih.gov Different functionals, such as B3LYP and PBE, combined with various basis sets like 6-311G(d,p) and Def2-TZVP, can be utilized to determine the optimized molecular geometry and electronic properties. nih.gov The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals like B3LYP often providing a good balance between computational cost and accuracy for organic molecules. nih.gov These calculations can provide insights into bond lengths, bond angles, and dihedral angles, revealing the three-dimensional arrangement of atoms in the molecule.
The electronic properties derived from DFT calculations, such as charge distribution and orbital energies, are key to predicting the reactivity of this compound. By mapping the electron density, it is possible to identify electron-rich and electron-poor regions of the molecule, which correspond to likely sites for nucleophilic and electrophilic attack, respectively.
| Computational Parameter | Description |
| Functional | Approximates the exchange-correlation energy in DFT. Examples include B3LYP and PBE. nih.gov |
| Basis Set | A set of mathematical functions used to build molecular orbitals. Examples include 6-311G(d,p) and Def2-TZVP. nih.gov |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule, providing information on bond lengths and angles. |
| Electron Density | The probability of finding an electron at a particular point in space, used to predict reactive sites. |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is related to the ability of the molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. mdpi.com These maps are valuable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate areas of electron deficiency and are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the methoxy (B1213986) groups and the aromatic ring, indicating these as potential sites for interaction with electrophiles.
| Parameter | Significance |
| HOMO Energy | Correlates with the molecule's electron-donating ability. |
| LUMO Energy | Correlates with the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability; a larger gap implies greater stability. researchgate.net |
| MEP (Red Regions) | Indicate electron-rich areas, potential sites for electrophilic attack. mdpi.com |
| MEP (Blue Regions) | Indicate electron-poor areas, potential sites for nucleophilic attack. mdpi.com |
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to study the three-dimensional structure and conformational flexibility of this compound.
This compound possesses several rotatable bonds, leading to the possibility of multiple stable conformations. In silico conformational equilibrium studies can be performed to identify the most stable conformers and their relative populations at a given temperature. These studies often involve systematically rotating the flexible bonds, such as those in the isobutyl and methoxy groups, and calculating the potential energy of each resulting conformation.
For the related molecule isobutylbenzene, the gauche conformer is found to be predominant. researchgate.net Similarly, for 1,4-dimethoxybenzene (B90301), different conformations arise from the orientation of the methoxy groups. chemicalbook.com For this compound, the interplay of rotations around the C-C bonds of the isobutyl group and the C-O bonds of the methoxy groups would lead to a complex conformational landscape. Computational methods can identify the global energy minimum conformation, which is the most stable arrangement of the molecule, as well as other low-energy conformers that may exist in equilibrium.
Electronically, the isobutyl group is an electron-donating group through an inductive effect. This electronic effect increases the electron density of the aromatic ring, potentially influencing its reactivity in electrophilic aromatic substitution reactions. The interplay between the steric bulk and the electron-donating nature of the isobutyl group, along with the effects of the two methoxy groups, will ultimately determine the regioselectivity and rate of such reactions.
Spectroscopic Feature Prediction and Interpretation (Theoretical)
Theoretical calculations can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. For instance, theoretical calculations can predict the vibrational frequencies corresponding to different molecular motions, which can be compared with experimental infrared (IR) and Raman spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra to aid in signal assignment and structural elucidation. The prediction of electronic transitions can also be correlated with UV-visible spectra.
Reaction Mechanism Simulations and Transition State Analysis
Computational and theoretical studies, particularly those employing quantum mechanical methods, provide profound insights into the reaction mechanisms involving this compound. These simulations allow for a detailed examination of reaction pathways, the characterization of transient species such as intermediates and transition states, and the determination of the energetic barriers that govern reaction rates. Density Functional Theory (DFT) has emerged as a powerful tool for investigating electrophilic aromatic substitution reactions on dimethoxybenzene derivatives, offering a balance between computational cost and accuracy.
Research into the electrophilic aromatic substitution of dimethoxybenzenes provides a framework for understanding the reactivity of this compound. For instance, studies on the Friedel-Crafts alkylation and acylation of 1,4-dimethoxybenzene have been conducted to elucidate the reaction mechanism and regioselectivity. mnstate.eduyoutube.comresearchgate.net These computational models are crucial for predicting the preferred sites of substitution and for understanding the influence of substituents on the aromatic ring.
Simulations of these reactions typically involve mapping the potential energy surface to identify the lowest energy pathway from reactants to products. This process includes the localization of transition states, which are saddle points on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. wikipedia.org The analysis of the geometric and electronic structure of these transition states is critical for a comprehensive understanding of the reaction mechanism.
Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state connects the intended reactants and products. scirp.org These calculations trace the reaction path downhill from the transition state, ensuring that it leads to the correct intermediates or products.
The following table presents representative data that would be obtained from a computational study on an electrophilic aromatic substitution reaction of a dimethoxybenzene derivative, serving as an illustrative example for the type of data generated for this compound.
| Reaction Step | Transition State (TS) | Activation Energy (ΔG‡, kcal/mol) | Key Bond Distances in TS (Å) |
|---|---|---|---|
| Formation of σ-complex | TS1 | 15.8 | C-E: 2.15 |
| Deprotonation to restore aromaticity | TS2 | 5.2 | C-H: 1.50 |
This table is illustrative and provides hypothetical data for an electrophilic substitution reaction (where E represents the electrophile) on a dimethoxybenzene ring, based on typical values found in computational studies of similar reactions.
Detailed analysis of the transition state geometries reveals crucial information about the bond-breaking and bond-forming processes. For example, in the transition state for the initial electrophilic attack, the bond between the electrophile and the aromatic carbon is partially formed, while the aromaticity of the benzene (B151609) ring is partially disrupted. The study of these parameters, along with the calculated activation energies, allows for a quantitative comparison of different possible reaction pathways and helps in predicting the major products of the reaction.
Furthermore, computational studies can investigate the role of catalysts, such as Lewis acids in Friedel-Crafts reactions, and the effect of solvents on the reaction mechanism and energetics. scirp.org By explicitly including these factors in the theoretical models, a more accurate and realistic description of the reaction under experimental conditions can be achieved.
Advanced Applications of 2 Isobutyl 1,4 Dimethoxybenzene in Non Clinical Science and Technology
The compound 2-isobutyl-1,4-dimethoxybenzene, a member of the dialkoxybenzene family, is emerging as a molecule of significant interest in various advanced technological fields. Its specific molecular structure, featuring a redox-active hydroquinone (B1673460) dimethyl ether core functionalized with an isobutyl group, provides a unique combination of electrochemical and physical properties. These characteristics are being explored for innovative applications in materials science, energy storage, and industrial chemical processes.
Analytical Method Development for Complex Matrices
Advanced Chromatographic Separation Techniques
The separation and identification of 2-isobutyl-1,4-dimethoxybenzene from intricate mixtures, such as environmental or biological samples, necessitates the use of high-resolution chromatographic methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the principal techniques employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For effective separation from a complex matrix, the selection of the stationary phase is critical. A non-polar stationary phase, such as one based on polydimethylsiloxane, is often a suitable starting point for a non-polar compound like this compound.
A hypothetical GC-MS method for the analysis of this compound could employ the following parameters, adapted from general methods for similar analytes:
| Parameter | Value |
| GC System | Agilent 8890 GC or similar |
| Column | Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm |
| Inlet Mode | Splitless |
| Inlet Temperature | 280 °C |
| Oven Program | 50 °C (hold 2 min), then 10 °C/min to 300 °C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS System | Agilent 7250 GC/Q-TOF or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Mass Range | m/z 40-550 |
Liquid Chromatography-Mass Spectrometry (LC-MS):
For less volatile analytes or those that are thermally labile, LC-MS is the technique of choice. In the context of this compound, reversed-phase high-performance liquid chromatography (HPLC) coupled with a mass spectrometer would be the most common approach.
Method development would involve the optimization of the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. A C18 column is a common choice for the stationary phase.
A study on the related compound 2-tert-butyl-1,4-dimethoxybenzene (B1581072) suggests that it can be analyzed by reversed-phase HPLC with a mobile phase of acetonitrile, water, and phosphoric acid. For MS compatibility, formic acid is substituted for phosphoric acid nist.gov. A sensitive LC-MS/MS method for the determination of potential genotoxic impurities in a pharmaceutical compound utilized a gradient elution with a mobile phase consisting of formic acid, methanol, and acetonitrile nih.gov. This approach could be adapted for this compound.
Novel Spectroscopic Detection Methods
Beyond basic identification, novel spectroscopic methods can provide more detailed structural information and enhanced sensitivity for the detection of this compound.
Tandem Mass Spectrometry (MS/MS):
LC-MS/MS is a highly specific and sensitive detection method. It involves the selection of a precursor ion (the molecular ion of this compound), its fragmentation through collision-induced dissociation (CID), and the detection of specific product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference forensicrti.org. The selection of precursor-to-product ion transitions is crucial for method development and requires structural justification forensicrti.org. For this compound (molecular weight: 194.27 g/mol ), one could hypothesize transitions based on its structure, such as the loss of the isobutyl group or a methoxy (B1213986) group.
High-Resolution Mass Spectrometry (HRMS):
Instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers provide high-resolution mass data, enabling the determination of the elemental composition of the analyte and its fragments with high accuracy. This is particularly useful for distinguishing between compounds with the same nominal mass in complex matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While not typically used as a primary detection method in chromatography, NMR spectroscopy is unparalleled for the unambiguous structural elucidation of isolated compounds. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, the 1H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the protons of the isobutyl group. A study on the synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene provides an example of how NMR is used to confirm the structure of a related compound rsc.org.
Quantitative Analysis Methodologies
The accurate quantification of this compound in complex matrices requires the development and validation of robust analytical methods.
Method Validation:
A quantitative method must be validated to ensure its reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A study on the determination of BTEX compounds in water samples using HPLC-DAD provides a framework for method validation, with recovery rates between 94% and 106% and a relative standard deviation of less than 7.7% researchgate.net. Similarly, a validated LC-MS/MS method for the analysis of an anticancer agent demonstrated linearity over a specific concentration range nih.gov.
Internal Standards:
The use of an internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. The ideal internal standard is a structurally similar compound that is not present in the sample. For this compound, a deuterated analog or a closely related compound with a different alkyl chain could be a suitable internal standard.
Calibration:
Quantification is typically performed using a calibration curve constructed by analyzing a series of standards with known concentrations of the analyte. The response of the analyte (e.g., peak area) is plotted against its concentration, and the concentration of the analyte in a sample is determined by interpolating its response from the calibration curve.
The following table outlines a hypothetical validation plan for a quantitative LC-MS/MS method for this compound:
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | ≤ 15% |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
| Specificity | No significant interference at the retention time of the analyte |
Future Research Directions and Emerging Trends
Development of Sustainable Synthetic Routes
The traditional synthesis of alkylated dimethoxybenzenes often relies on classical Friedel-Crafts alkylation, which can involve harsh conditions and environmentally challenging catalysts. beilstein-journals.orgnih.gov Future research will likely focus on developing greener and more sustainable synthetic methodologies.
One promising avenue is the exploration of solid acid catalysts, such as zeolites and clays, to replace homogeneous Lewis acids like aluminum chloride. numberanalytics.com These heterogeneous catalysts offer advantages in terms of reusability, reduced waste generation, and milder reaction conditions. Another approach involves the use of more benign alkylating agents. For instance, the catalytic Williamson ether synthesis (CWES) at high temperatures allows for the use of alcohols as alkylating agents, with water as the only byproduct, representing a significant step towards a greener process. acs.org Furthermore, solvent-free reaction conditions or the use of eco-friendly solvents are being explored to minimize the environmental impact of the synthesis. nih.govbeyondbenign.org
The development of one-pot cascade reactions, where multiple synthetic steps are carried out in a single reaction vessel, also presents a sustainable and efficient strategy. ucl.ac.uk This approach can reduce the need for intermediate purification steps, saving time, resources, and minimizing waste.
Exploration of Novel Reactivity Patterns and Selectivity Control
The reactivity of 2-isobutyl-1,4-dimethoxybenzene is dictated by the interplay of the electron-donating methoxy (B1213986) groups and the isobutyl group on the aromatic ring. libretexts.org The methoxy groups are strongly activating and direct incoming electrophiles to the ortho and para positions. libretexts.org Understanding and controlling the regioselectivity of further substitutions on the ring is a key area for future research.
Controlling the selectivity of Friedel-Crafts reactions is a significant challenge, as the reaction can often lead to a mixture of products. numberanalytics.com Future studies could explore the use of directing groups or specific catalysts to achieve high selectivity for a desired isomer. numberanalytics.com The choice of solvent can also play a crucial role in controlling the regioselectivity of aromatic substitution reactions. acs.org For instance, in some Friedel-Crafts reactions, a switch from a non-coordinating solvent to a coordinating one can completely change the position of the incoming substituent. acs.org
Furthermore, investigating the reactivity of the benzylic positions of the isobutyl group could open up new avenues for functionalization. The exploration of reactions such as oxidation or halogenation at these positions could lead to the synthesis of a new range of derivatives with potentially interesting properties.
Advanced Computational Modeling for Property Prediction and Design
In the absence of extensive experimental data for this compound, advanced computational modeling presents a powerful tool for predicting its properties and designing new applications. Density Functional Theory (DFT) is a versatile method for calculating the electronic structure, geometry, and reactivity of molecules. nih.govacs.org
Computational methods can be employed to predict various properties of this compound, including its spectroscopic characteristics (NMR, IR, UV-Vis), which can aid in its identification and characterization. researchgate.netacs.org DFT calculations can also be used to model the reaction mechanisms of its synthesis and subsequent transformations, providing valuable insights into the transition states and intermediates involved. nih.govruc.dk This understanding can help in optimizing reaction conditions to improve yields and selectivity.
Moreover, computational screening can be used to predict the potential applications of this compound and its derivatives. By calculating properties such as interaction energies with biological targets or materials, it may be possible to identify promising candidates for further experimental investigation. rsc.orgresearchgate.net
Expanding Non-Clinical Applications in Emerging Technologies
While many aromatic ethers find applications in pharmaceuticals and fragrances, there is a growing interest in their use in emerging technologies. numberanalytics.comnumberanalytics.comijrar.orgunacademy.com The unique electronic and photophysical properties of aromatic compounds make them attractive for applications in materials science and electronics. ijrar.org
Future research could explore the potential of this compound as a building block for the synthesis of novel organic electronic materials. For example, it could be incorporated into polymers for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). ijrar.org The specific substitution pattern of the molecule could influence the packing and electronic coupling in the solid state, which are crucial for device performance.
Another potential application lies in the development of advanced polymers and resins. ijrar.org The isobutyl group can impart solubility and flexibility to polymer chains, while the dimethoxybenzene core can provide thermal stability and specific electronic properties. The exploration of this compound as a monomer or additive in polymerization reactions could lead to new materials with tailored properties for a range of applications.
Data Tables
Table 1: Properties of 1,4-Dimethoxybenzene (B90301) and a Related Compound
| Property | 1,4-Dimethoxybenzene | 2-tert-butyl-1,4-dimethoxybenzene (B1581072) |
| Molecular Formula | C₈H₁₀O₂ researchgate.net | C₁₂H₁₈O₂ nih.gov |
| Molar Mass | 138.16 g/mol researchgate.net | 194.27 g/mol nih.gov |
| Appearance | White crystals researchgate.net | Liquid nih.gov |
| Melting Point | 54-56 °C sigmaaldrich.com | Not available |
| Boiling Point | 213 °C sigmaaldrich.com | Not available |
| CAS Number | 150-78-7 researchgate.net | 21112-37-8 chemicalbook.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
